{2-ethoxy-4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxy group, a thiazolidine ring, and a phenoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, followed by the introduction of the ethoxy group and the phenoxy acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group or the phenoxy acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID: A related compound with similar structural features but different functional groups.
PHENOXY ACETIC ACID: Shares the phenoxy acetic acid moiety but lacks the thiazolidine ring and ethoxy group.
Uniqueness
2-(2-ETHOXY-4-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14N2O5S |
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Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid |
InChI |
InChI=1S/C14H14N2O5S/c1-2-20-10-5-8(3-4-9(10)21-7-12(17)18)6-11-13(19)16-14(15)22-11/h3-6H,2,7H2,1H3,(H,17,18)(H2,15,16,19)/b11-6- |
InChI Key |
UIFVGGFCSVBKTB-WDZFZDKYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)O |
Origin of Product |
United States |
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